molecular formula C9H15IO2 B1384088 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane CAS No. 2059975-69-6

3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane

Cat. No. B1384088
M. Wt: 282.12 g/mol
InChI Key: WZNBEHGZGXJKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane”, also known as IMD, is a spiroketal derivative. It is a bicyclic compound composed of two fused rings, a tetrahydrofuran ring, and a spirolactone ring. The CAS Number of this compound is 2059975-69-6 .


Molecular Structure Analysis

The molecular formula of “3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane” is C9H15IO2 . The molecular weight is 282.12 . The InChI Code is 1S/C9H15IO2/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8H,1-7H2 .

Scientific Research Applications

Synthesis and Stereochemistry

  • Enantiomerically Pure Synthesis : A method for synthesizing enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes is described, showcasing the flexibility in constructing spiroacetal systems (Schwartz et al., 2005).

  • Diastereoselective Routes : A study presents a diastereoselective approach to create specific isomers of 2-methyl-1,6-dioxaspiro[4.5]decane, highlighting the control over stereochemistry (Zarbin et al., 2003).

  • Stereochemically Controlled Synthesis : Research on the controlled synthesis of 1,8-dioxaspiro[4.5]decanes and 1-oxa-8-thiaspiro[4.5]decanes demonstrates the ability to influence stereochemistry through specific chemical reactions (Eames et al., 1996).

Chemical Communication and Pheromones

  • Insect Pheromone Components : Spiroacetal compounds, including variations of 1,6-dioxaspiro[4.5]decanes, have been identified as components in insect pheromones, contributing to chemical communication among species (Mori & Ikunaka, 1984).

  • Impact on Insect Behavior : Another study reports the effect of a specific spiroacetal on insect behavior, emphasizing the role of these compounds in ecological interactions (Kohnle et al., 1992).

Applications in Material Science

  • Copolyimides with Aliphatic Spiro Units : Research on copolyimides containing aliphatic spiro units from 2,8-dioxaspiro[4.5]decane-1,3,7,9-tetrone explores applications in material science, particularly in creating colorless and soluble polymers (Kato et al., 1999).

properties

IUPAC Name

3-(iodomethyl)-2,8-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IO2/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNBEHGZGXJKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(OC2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane
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3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane
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3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane
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3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane
Reactant of Route 5
3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane
Reactant of Route 6
3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane

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